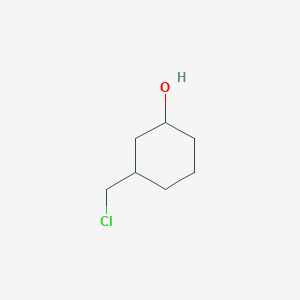
3-(Chloromethyl)cyclohexan-1-ol
Descripción general
Descripción
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicine: Synthesis of Therapeutic Agents
3-(Chloromethyl)cyclohexan-1-ol serves as a precursor in the synthesis of various therapeutic agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, potentially leading to the development of new medications. For instance, its derivatives may be explored for their efficacy in treating conditions such as inflammation or chronic pain .
Agriculture: Pesticide Development
In agriculture, 3-(Chloromethyl)cyclohexan-1-ol can be utilized to create intermediates for pesticides. The chloromethyl group in its structure can act as an alkylating agent, which is useful in the synthesis of compounds that target specific pests without harming crops or the environment .
Materials Science: Polymer Synthesis
This compound finds applications in materials science, particularly in the synthesis of polymers. Its cyclohexanol moiety can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability, which is beneficial for creating specialized materials .
Environmental Science: Pollutant Degradation
Researchers in environmental science may investigate the use of 3-(Chloromethyl)cyclohexan-1-ol in the degradation of pollutants. Its chemical structure could be modified to break down toxic substances in the environment, aiding in bioremediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s reactivity makes it a candidate for studying enzyme inhibition. By interacting with specific amino acid residues in enzymes, it can help in understanding the mechanisms of enzyme action and inhibition, which is crucial for drug design .
Pharmacology: Drug Delivery Systems
The hydroxyl group in 3-(Chloromethyl)cyclohexan-1-ol can be exploited to create prodrugs or to enhance the solubility of pharmaceutical compounds. This can improve drug delivery systems, ensuring that medications are more effectively absorbed by the body .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize synthesis processes. Its reactivity can be harnessed to develop more efficient pathways for chemical reactions, reducing waste and improving yields in industrial settings .
Analytical Chemistry: Chromatography Standards
Finally, 3-(Chloromethyl)cyclohexan-1-ol can be used as a standard in chromatographic analyses. Its unique chemical signature allows it to serve as a reference point for identifying other compounds in complex mixtures, which is essential for quality control in various industries .
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
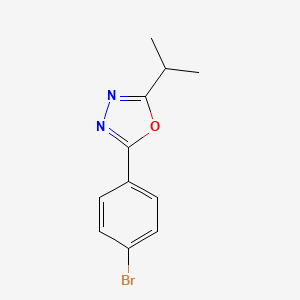


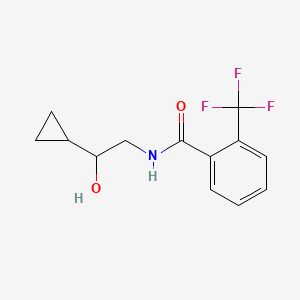
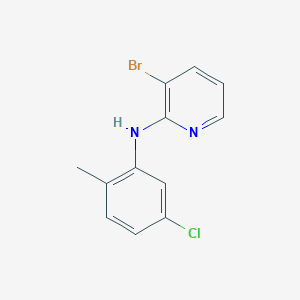

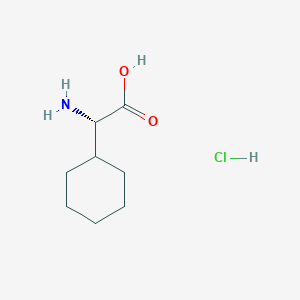

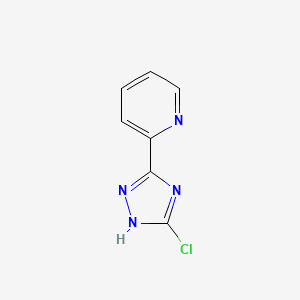
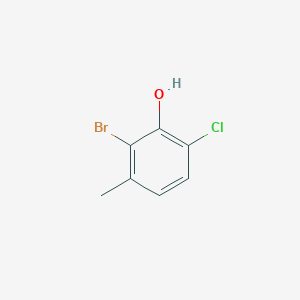
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)
